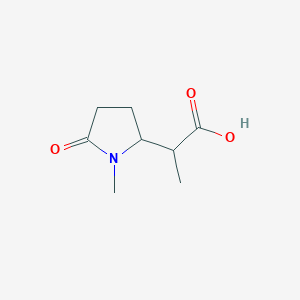![molecular formula C11H19N3OS B7647289 N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-(oxolan-3-yl)propan-1-amine](/img/structure/B7647289.png)
N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-(oxolan-3-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-(oxolan-3-yl)propan-1-amine, also known as MTDP, is a compound that has gained significant attention in scientific research due to its potential in various fields. MTDP is a small molecule that has been synthesized using different methods, and its mechanism of action and biochemical effects have been studied extensively.
Mechanism of Action
N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-(oxolan-3-yl)propan-1-amine has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and its inhibition has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6. This compound has also been shown to induce apoptosis in cancer cells and to protect neurons from oxidative stress-induced apoptosis. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-(oxolan-3-yl)propan-1-amine has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro and in vivo studies. This compound has also been shown to have low toxicity, making it a safe compound for use in lab experiments. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-(oxolan-3-yl)propan-1-amine. One area of interest is the development of more efficient synthesis methods to obtain higher yields of this compound. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of this compound, which can provide valuable information for the development of potential therapeutic applications. Additionally, the study of the potential of this compound in combination with other compounds for the treatment of various diseases is an area of future research.
Synthesis Methods
N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-(oxolan-3-yl)propan-1-amine has been synthesized using different methods, including the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with 3-chloropropanol in the presence of a base, followed by the reaction with oxirane. Another method involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with 3-chloropropanal in the presence of a base, followed by the reaction with oxirane. These methods have been optimized to obtain high yields of this compound.
Scientific Research Applications
N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-(oxolan-3-yl)propan-1-amine has been studied extensively for its potential in various scientific research fields. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has been studied for its potential in treating various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
properties
IUPAC Name |
N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-(oxolan-3-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3OS/c1-3-10(9-4-5-15-7-9)12-6-11-14-13-8(2)16-11/h9-10,12H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZKFHAUDZZMIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CCOC1)NCC2=NN=C(S2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,4-dimethylphenyl)sulfonyl-methylamino]-N,N-dimethylacetamide](/img/structure/B7647208.png)


![5-[[methyl-(1-methylpyrazol-4-yl)amino]methyl]-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B7647237.png)
![N-[(3-fluoro-4-methoxyphenyl)methyl]-4-methyl-3-methylsulfonylaniline](/img/structure/B7647240.png)
![N-[2-(1-thiophen-2-ylethylamino)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7647243.png)
![N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7647245.png)
![1-[[2-(Thiadiazol-4-ylmethylamino)phenyl]methyl]imidazolidin-2-one](/img/structure/B7647252.png)
![4-methyl-N-[2-(morpholin-4-ylmethyl)phenyl]-1,4-diazepane-1-carboxamide](/img/structure/B7647259.png)
![N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]furan-3-carboxamide](/img/structure/B7647265.png)
![1-(4-fluorophenyl)-3-methyl-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]butan-2-amine](/img/structure/B7647272.png)
![1-[[2-(1,3-Thiazol-5-ylmethylamino)phenyl]methyl]imidazolidin-2-one](/img/structure/B7647273.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-[(4-fluorophenyl)methoxy]piperidine](/img/structure/B7647281.png)
![N-[1-(2,6-difluorophenyl)-2,2,2-trifluoroethyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7647308.png)